![molecular formula C16H18N2OS B3051465 2-[(4-甲基苄基)硫代]-5,6,7,8-四氢-4-喹唑啉醇 CAS No. 338963-38-5](/img/structure/B3051465.png)
2-[(4-甲基苄基)硫代]-5,6,7,8-四氢-4-喹唑啉醇
描述
The compound “2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol” is a quinazolinol derivative. Quinazolinol derivatives are a class of compounds that have been studied for their potential biological activities . The presence of the sulfanyl group (–SH) and the methylbenzyl group could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, quinazolinol derivatives can be synthesized through various methods, including the condensation of anthranilic acid derivatives . The introduction of the sulfanyl and methylbenzyl groups would likely occur in subsequent steps, although the exact methods would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinol core, with a sulfanyl group attached to one of the carbon atoms and a methylbenzyl group attached to the nitrogen atom. The tetrahydro prefix indicates that the quinazolinol ring system contains four additional hydrogen atoms, suggesting the presence of two double bonds in the ring system .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The sulfanyl group could potentially undergo oxidation reactions, while the aromatic ring of the methylbenzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the sulfanyl group could impact the compound’s polarity, solubility, and stability .科学研究应用
抗菌和抗真菌活性
研究表明,喹唑啉酮的衍生物,如 2-[(4-甲基苄基)硫代]-5,6,7,8-四氢-4-喹唑啉醇,具有显着的抗菌和抗真菌特性。Anisetty 和 Reddy (2012) 合成了对标准细菌和真菌菌株表现出显着生物活性的类似物 (Anisetty 和 Reddy,2012)。
抗肿瘤和抗炎剂
喹唑啉酮家族中的化合物因其抗肿瘤和抗炎特性而受到研究。Manivannan 和 Chaturvedi (2011) 发现甲基磺酰基取代的 2,3-二芳基喹唑啉酮显示出有希望的抗炎活性。他们还进行了分子对接以了解这些化合物与 COX-2 酶的结合相互作用,表明具有开发新的抗炎剂的潜力 (Manivannan 和 Chaturvedi,2011)。
酶促增强剂
Abass (2007) 对与喹唑啉醇密切相关的取代喹啉酮的研究表明具有作为酶促增强剂的潜力。他们发现某些化合物可以显着提高 α-淀粉酶等酶的活性 (Abass,2007)。
抗白三烯剂
Jampílek 等人 (2004) 合成了具有作为抗白三烯药物潜力的衍生物。他们专注于这些化合物的合成和生物学评估,包括它们的体外细胞毒性和抗血小板活性 (Jampílek 等人,2004)。
抗结核药
研究还探讨了喹唑啉酮衍生物在治疗结核病中的作用。Karabanovich 等人 (2016) 报道了恶二唑和噻二唑作为抗结核药的合成,对结核分枝杆菌表现出选择性疗效 (Karabanovich 等人,2016)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)10-20-16-17-14-5-3-2-4-13(14)15(19)18-16/h6-9H,2-5,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUYOKDMHBGZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152716 | |
| Record name | 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338963-38-5 | |
| Record name | 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B3051383.png)
![tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B3051384.png)

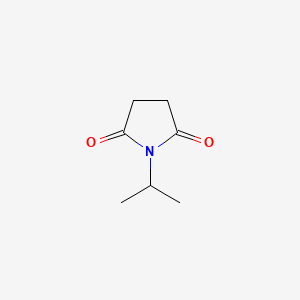

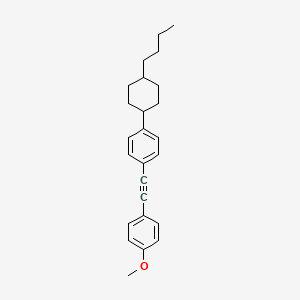
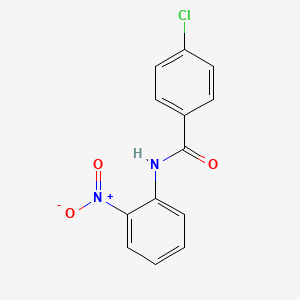

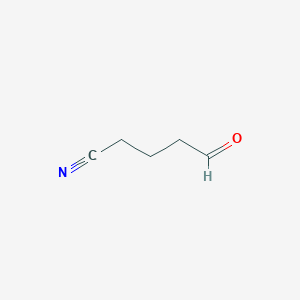

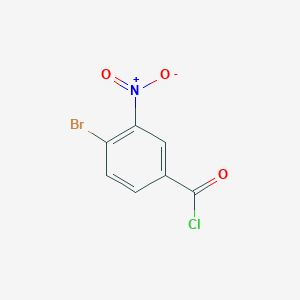
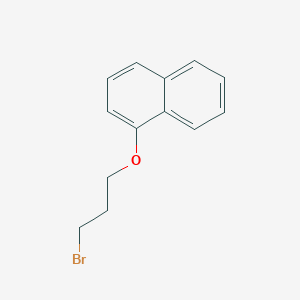
![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)

